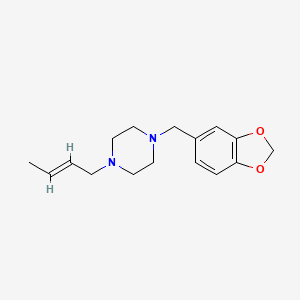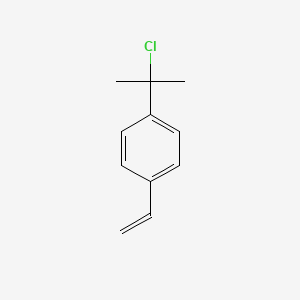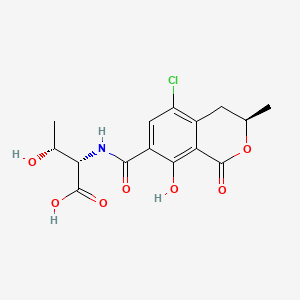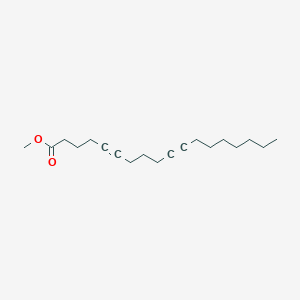
1-(2-Butenyl)-4-piperonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butenyl)-4-piperonylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes a butenyl group and a piperonyl group attached to a piperazine ring, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butenyl)-4-piperonylpiperazine typically involves the reaction of piperonyl chloride with 1-(2-butenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Butenyl)-4-piperonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperonyl or butenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Butenyl)-4-piperonylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Butenyl)-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Butenyl)piperazine: Similar structure but lacks the piperonyl group.
4-Piperonylpiperazine: Similar structure but lacks the butenyl group.
N-Butylpiperazine: Similar structure but with a butyl group instead of a butenyl group.
Uniqueness: 1-(2-Butenyl)-4-piperonylpiperazine is unique due to the presence of both the butenyl and piperonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar counterparts.
Propiedades
Número CAS |
55436-37-8 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-but-2-enyl]piperazine |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-6-17-7-9-18(10-8-17)12-14-4-5-15-16(11-14)20-13-19-15/h2-5,11H,6-10,12-13H2,1H3/b3-2+ |
Clave InChI |
VUHJGFLVGMYRFG-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)



